molecular formula C10H15N5O3 B14706452 4-Propoxypyridine-2,6-dicarbohydrazide CAS No. 17827-90-6

4-Propoxypyridine-2,6-dicarbohydrazide

Cat. No.: B14706452
CAS No.: 17827-90-6
M. Wt: 253.26 g/mol
InChI Key: ZRBIUKALKHTPOE-UHFFFAOYSA-N
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Description

4-Propoxypyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C10H14N4O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxypyridine-2,6-dicarbohydrazide typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent, such as methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Propoxypyridine-2,6-dicarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 4-Propoxypyridine-2,6-dicarbohydrazide involves its interaction with specific molecular targets and pathways. For example, in the case of its use as a fluorescent sensor, the compound binds to metal ions, leading to changes in its fluorescence properties. This interaction can be studied using techniques such as NMR titration and ESI-MS to determine the stoichiometry and binding constants of the complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propoxypyridine-2,6-dicarbohydrazide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications, such as the development of selective sensors and the synthesis of complex organic molecules .

Properties

CAS No.

17827-90-6

Molecular Formula

C10H15N5O3

Molecular Weight

253.26 g/mol

IUPAC Name

4-propoxypyridine-2,6-dicarbohydrazide

InChI

InChI=1S/C10H15N5O3/c1-2-3-18-6-4-7(9(16)14-11)13-8(5-6)10(17)15-12/h4-5H,2-3,11-12H2,1H3,(H,14,16)(H,15,17)

InChI Key

ZRBIUKALKHTPOE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=NC(=C1)C(=O)NN)C(=O)NN

Origin of Product

United States

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